molecular formula C6H9N3O2S B12107768 5-(Aminomethyl)pyridine-2-sulfonamide

5-(Aminomethyl)pyridine-2-sulfonamide

Cat. No.: B12107768
M. Wt: 187.22 g/mol
InChI Key: SKBSXDAOGNSTNE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-sulfonamide: is an organic compound with the molecular formula C6H9N3O2S It is a derivative of pyridine, featuring an aminomethyl group at the 5-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyridine-2-sulfonamide typically involves the introduction of the aminomethyl and sulfonamide groups onto a pyridine ring. One common method is the reaction of 5-(chloromethyl)pyridine-2-sulfonamide with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfonic acid derivatives.

    Reduction: Reduction reactions may convert the sulfonamide group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Reduced sulfonamides.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)pyridine-2-sulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-(Chloromethyl)pyridine-2-sulfonamide: A precursor in the synthesis of 5-(Aminomethyl)pyridine-2-sulfonamide.

    5-(Hydroxymethyl)pyridine-2-sulfonamide: Another derivative with a hydroxymethyl group instead of an aminomethyl group.

    2-Sulfonamidopyridine: A simpler sulfonamide derivative of pyridine.

Uniqueness: this compound is unique due to the presence of both an aminomethyl and a sulfonamide group on the pyridine ring

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,3,7H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBSXDAOGNSTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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